molecular formula C12H18O3 B3245434 Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- CAS No. 1688666-21-8

Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-

Cat. No.: B3245434
CAS No.: 1688666-21-8
M. Wt: 210.27 g/mol
InChI Key: SUSGHLDEIFYQIL-UHFFFAOYSA-N
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Description

General Overview of Ethoxylated Compounds and Their Significance in Organic Synthesis

Ethoxylation is a chemical process involving the addition of ethylene (B1197577) oxide to a substrate, most commonly an alcohol or phenol, to create a compound known as an alcohol ethoxylate. wikipedia.org This reaction results in molecules with the general formula R(OC₂H₄)nOH, where 'n' represents the number of repeating ethylene oxide units. wikipedia.orgyoutube.com The process is typically conducted at elevated temperatures and pressures with the aid of an acid or base catalyst. youtube.comfiveable.me

The significance of ethoxylated compounds in organic synthesis is vast. By controlling the degree of ethoxylation, a wide array of products with varying physical and chemical properties can be synthesized. fiveable.me A primary application is in the production of non-ionic surfactants, which are essential components in detergents, emulsifiers, and personal care products like shampoos and soaps. youtube.comfiveable.mehroc.in The addition of the ethoxy chain enhances the water solubility of hydrophobic compounds, a property crucial for their function as cleaning and wetting agents. fiveable.metaylorandfrancis.com In the pharmaceutical and biotechnology sectors, this process, often termed "PEGylation," is used to increase the solubility and circulatory half-life of non-polar organic compounds. wikipedia.orghroc.in

Structural Characteristics and Nomenclature of Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]-

Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- is a polyether alcohol derivative that also incorporates a substituted benzyl (B1604629) ether moiety. Its structure consists of a 4-methylphenyl group (also known as a p-tolyl group) linked through a methylene (B1212753) bridge to a diethylene glycol chain, which is terminated by a primary alcohol group.

The systematic IUPAC name for this compound is 2-(2-((4-methylbenzyl)oxy)ethoxy)ethan-1-ol . This nomenclature precisely describes its molecular architecture:

ethan-1-ol : The parent structure is an ethanol molecule with the primary functional group being a hydroxyl (-OH) on carbon 1.

2-(...) : A complex substituent is attached to carbon 2 of the ethanol.

ethoxy : Indicates an ethyl ether linkage (-O-CH₂-CH₂-).

(4-methylbenzyl)oxy : Describes the substituted benzyl ether group, where a 4-methylbenzyl group (p-tolyl-CH₂-) is connected via an oxygen atom.

This compound is a clear example of a molecule with dual functionality, possessing the characteristic ether linkages of a polyether and the terminal hydroxyl group of an alcohol.

Table 1: Physicochemical Properties of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-

PropertyValue
Molecular FormulaC₁₂H₁₈O₃
Molecular Weight210.27 g/mol
Functional GroupsPrimary Alcohol (-OH), Ether (-O-), Aromatic Ring
ClassificationPolyether Alcohol, Substituted Benzyl Ether, Diethylene Glycol Derivative

Historical Context and Evolution of Research on Glycol Ethers

Glycol ethers are a class of organic solvents that have been integral to industrial and commercial applications since their development in the 1930s. nih.govnih.gov These compounds are alkyl ethers of glycols, such as ethylene glycol or propylene (B89431) glycol. wikipedia.org Their history began with the registration of the trade name "Cellosolve" in 1924 by the Carbide & Carbon Chemicals Corporation for use as solvents for resins and cellulose (B213188) esters. wikipedia.org This was followed by the introduction of specific products like "Ethyl Cellosolve" (ethylene glycol monoethyl ether), "Butyl Cellosolve" (1928), and "Methyl Cellosolve" (1929). wikipedia.org

Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. wikipedia.orgwaminchemical.com Historically, the E-series found widespread use in products such as water-based paints, inks, cosmetics, and pharmaceuticals. wikipedia.org The P-series ethers were typically used in applications like degreasers, cleaners, and adhesives. wikipedia.org

The evolution of research on glycol ethers has been significantly influenced by toxicological findings. Over time, studies revealed potential health risks associated with certain low molecular weight E-series glycol ethers, leading to a gradual phase-out and replacement with the comparatively less toxic P-series where feasible. nih.govresearchgate.net This shift reflects a broader trend in the chemical industry toward developing safer alternatives and has spurred further research into the structure-toxicity relationships of these compounds.

Current Research Landscape and Emerging Areas for Ether-Alcohol Compounds

The current research landscape for ether-alcohol compounds is dynamic, driven by the principles of green chemistry, material science innovation, and advanced organic synthesis. A significant trend is the development of more sustainable and efficient methods for synthesizing ethers, moving away from traditional protocols that may require harsh conditions. nih.gov This includes direct etherification from alcohols, which minimizes byproducts, often generating only water. nih.govrsc.org

In polymer chemistry, polyether alcohols (polyols) remain a cornerstone for the production of polyurethanes. google.com Contemporary research focuses on creating high-functionality polyether polyols from novel or renewable starting materials to produce advanced polymers with tailored properties, such as enhanced stability and mechanical strength for rigid foams. wikipedia.orgresearchgate.net There is also growing interest in modifying polyether polyols to create biodegradable plastics and high-performance lubricants, expanding their application range beyond traditional uses. 888chem.com

Substituted benzyl ethers are also an active area of investigation. Beyond their traditional role as protecting groups in the synthesis of complex molecules like oligosaccharides, they are being explored for their potential biological activities. nih.govwiserpub.com Research into the synthesis and structure-activity relationships of novel benzyl ether derivatives continues to be a key area in medicinal chemistry. nih.gov The convergence of these research streams highlights the enduring importance of ether-alcohol compounds in addressing modern scientific and industrial challenges.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-2-4-12(5-3-11)10-15-9-8-14-7-6-13/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSGHLDEIFYQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244488
Record name Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688666-21-8
Record name Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethanol, 2 2 4 Methylphenyl Methoxy Ethoxy and Structural Analogues

Strategic Approaches to Polyether Chain Construction

The diethylene glycol monoether core of the target molecule can be assembled through various strategic approaches. These methods offer control over the chain length and functionality of the resulting polyether.

Iterative ethoxylation provides a stepwise approach to building the polyether chain, allowing for the precise addition of ethoxy units. This technique typically involves the sequential reaction of an alcohol with an ethylene (B1197577) oxide equivalent. In the context of synthesizing the target molecule, one could envision a two-step iterative ethoxylation starting from a suitable precursor.

The reaction is generally catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the ethylene oxide ring in a nucleophilic substitution reaction. While effective, traditional base-catalyzed ethoxylation can lead to a broad distribution of polymer chain lengths, known as a Poisson distribution. researchgate.net For the synthesis of a discrete molecule like Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, stoichiometric control and careful purification are essential.

Parameter Description Typical Conditions Key Considerations
Starting Material An alcohol to initiate the ethoxylation.2-[(4-methylphenyl)methoxy]ethanolMust be sufficiently nucleophilic.
Ethoxylating Agent Typically ethylene oxide.Gaseous or liquid ethylene oxideHighly reactive and requires careful handling.
Catalyst Strong base to generate the alkoxide.NaOH, KOH, or NaOCH3Catalyst concentration affects reaction rate. researchgate.net
Reaction Temperature Elevated temperatures to facilitate the reaction.120-180 °CTemperature control is crucial for selectivity.
Pressure Varies depending on the state of ethylene oxide.1-10 barHigher pressure increases the concentration of ethylene oxide.

This table presents typical conditions for iterative ethoxylation reactions.

Controlled ring-opening polymerization (ROP) of epoxides, such as ethylene oxide, offers a more sophisticated method for constructing well-defined polyether chains. This approach allows for the synthesis of polymers with predictable molecular weights and low dispersity. rsc.org Anionic ROP, initiated by a nucleophile like an alkoxide, is a common method.

For the synthesis of the target molecule, a controlled ROP approach would involve the initiation of ethylene oxide polymerization with the alkoxide derived from 2-[(4-methylphenyl)methoxy]ethanol. By carefully controlling the stoichiometry of the initiator to the monomer, the chain length can be precisely managed to favor the formation of the diethylene glycol derivative. Various catalyst systems, including metal-free options like phosphazenium salts, have been developed to enhance control over the polymerization process. acs.org

Initiator/Catalyst System Monomer Resulting Polymer Structure Control over Molarity (Đ) Reference
Alkali Metal CarboxylatesEpoxides (e.g., Ethylene Oxide)Well-defined functional polyethersLow (Đ < 1.25) rsc.orgacs.org
Organoaluminum InitiatorsEpoxides (e.g., Propylene (B89431) Oxide)Heterobifunctional end-groupsControlled, living polymerization msu.edu
Metal-Free Phosphazenium SaltsEpoxidesα-(carboxylic ester)-ω-hydroxy polyethersWell-controlled acs.org
Triphenylboroxin/PPNClEpoxidesMulti-block and random polyethersLow (Đ < 1.25) rsc.org

This table summarizes various catalyst systems for the controlled ring-opening polymerization of epoxides.

Formation of Aryl-Alkyl Ether Linkages

The formation of the ether bond between the 4-methylphenyl group and the polyether chain is a critical step in the synthesis of the target molecule.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, this could involve the reaction of sodium 2-[2-hydroxyethoxy]ethoxide with 4-methylbenzyl chloride or the reaction of the sodium salt of 4-methylphenol with 2-(2-chloroethoxy)ethanol.

To improve the efficiency and applicability of this reaction, several modifications have been developed. These include the use of phase-transfer catalysts, which facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile. orgchemres.org Additionally, performing the reaction under microwave irradiation can significantly reduce reaction times and improve yields. orgchemres.org The choice of a mild base, such as potassium carbonate, can also be beneficial, especially for sensitive substrates. orgchemres.org

Reactant 1 (Nucleophile) Reactant 2 (Electrophile) Base/Catalyst Solvent Typical Yield
4-Methylphenol2-(2-Chloroethoxy)ethanolNaOHWater/Toluene (B28343)Moderate to High
2-(2-Hydroxyethoxy)ethanol4-Methylbenzyl chlorideNaHTHFHigh
4-Methylphenol2-(2-Bromoethoxy)ethanolK2CO3 / PTCAcetonitrileHigh

This table outlines different approaches for the Williamson ether synthesis of the target compound's precursors.

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-oxygen bonds, offering alternatives to the classical Williamson ether synthesis. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the coupling of alcohols or phenols with aryl halides or their equivalents. organic-chemistry.org

For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form diaryl ethers and alkyl aryl ethers. orgchemres.org More recently, palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions, have emerged as highly versatile methods. These reactions exhibit broad substrate scope and functional group tolerance. semanticscholar.org Nickel-catalyzed cross-coupling reactions have also shown promise in activating the robust C(aryl)-O bonds of aryl ethers for further transformations. researchgate.netacs.org

Catalyst System Coupling Partners Key Advantages Reference
Copper(I) salts / LigandsAryl halides and AlcoholsMilder reaction conditions organic-chemistry.org
Palladium complexes / Phosphine ligandsAryl halides and AlcoholsBroad substrate scope, high functional group tolerance semanticscholar.org
Nickel complexes / LigandsAryl ethers and Grignard reagentsActivation of strong C-O bonds acs.org

This table summarizes modern catalytic strategies for C-O bond formation.

Introduction of the 4-Methylphenyl Moiety via Alkylation and Arylation Reactions

The final key structural component of the target molecule is the 4-methylphenyl group. This can be introduced through various alkylation or arylation strategies.

Alkylation of a pre-formed diethylene glycol monoether with a 4-methylbenzyl halide is a straightforward approach. organic-chemistry.org This reaction typically proceeds via an SN2 mechanism and is favored by the use of a strong base to deprotonate the alcohol, creating a potent nucleophile. francis-press.com

Alternatively, arylation reactions can be employed. Direct arylation methods, which involve the coupling of a C-H bond with an aryl halide, are an area of active research. mdpi.com Transition-metal-free arylation procedures have also been developed, for example, using o-silylaryl triflates in the presence of a fluoride (B91410) source. nih.gov These methods offer alternative pathways for the formation of the aryl ether linkage.

Protecting Group Chemistry in Multi-Step Synthesis of Complex Ethers

In the multi-step synthesis of intricate molecules like Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org These groups temporarily block a reactive functional group, such as a hydroxyl group, to prevent it from participating in a reaction while transformations are carried out elsewhere in the molecule. wikipedia.orgslideshare.net The synthesis of the target compound, which contains both ether linkages and a terminal alcohol, would likely start from precursors like diethylene glycol and 4-methylbenzyl halide. A key challenge is to ensure selective alkylation. For instance, to prevent the diethylene glycol from reacting at both hydroxyl ends, one of the hydroxyl groups must be selectively protected.

The choice of a protecting group is critical and is guided by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal (deprotection) without affecting the rest of the molecule. slideshare.net Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. wikipedia.orgacs.org

Silyl ethers, such as trimethylsilyl (B98337) (TMS) or the more robust tert-butyldimethylsilyl (TBDMS or TBS), are widely used. ucoz.com The TBDMS group, for example, is stable under many synthetic conditions but can be selectively removed using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgucoz.com In a hypothetical synthesis of the target molecule, the primary hydroxyl of diethylene glycol could be protected with a TBDMS group. The remaining free hydroxyl could then react with 4-methylbenzyl chloride under Williamson ether synthesis conditions. Following a subsequent reaction to introduce the final ethoxy group, the TBDMS group would be cleaved to reveal the terminal ethanol moiety.

Benzyl and modified benzyl ethers are also common protecting groups that are robust yet can be cleaved under specific conditions like hydrogenolysis. acs.org The ability to convert one type of protecting group into another, for instance, a para-siletanylbenzyl (PSB) ether into a para-methoxybenzyl (PMB) ether, adds significant flexibility to a synthetic strategy, avoiding deprotection/reprotection sequences. acs.org

Protecting GroupAbbreviationProtection Reagent ExampleCommon Deprotection ConditionsReference
tert-ButyldimethylsilylTBDMS/TBStert-Butyldimethylsilyl chloride (TBDMSCl) with imidazoleTetrabutylammonium fluoride (TBAF); Acetic acid in THF/water wikipedia.orgucoz.com
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl) with pyridinePotassium fluoride; Mild acid wikipedia.orgucoz.com
TriphenylmethylTrityl (Tr)Triphenylmethyl chlorideMild acid hydrolysis; Hydrogenolysis ucoz.com
BenzyloxymethylBOMBenzyloxymethyl chlorideCatalytic hydrogenation; Sodium in liquid ammonia wikipedia.org
TetrahydropyranylTHPDihydropyran with acid catalystAqueous mineral acid ucoz.com

Stereoselective Synthesis of Chiral Analogues

While Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- itself is an achiral molecule, the development of methodologies for the stereoselective synthesis of its chiral structural analogues is of significant interest. Different stereoisomers of chiral compounds often exhibit distinct biological activities, making access to all possible stereoisomers crucial for pharmaceutical and chemical-biological studies. nih.gov

Recent advances have focused on catalyst-controlled asymmetric reactions to construct chiral ethers. One strategy involves the N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification of prochiral dialdehydes, which can lead to the formation of enantioenriched axially chiral diaryl ethers. rsc.orgnih.govchemrxiv.org This method features mild conditions and excellent enantioselectivity, providing a platform for synthesizing a variety of chiral diaryl ether derivatives. nih.govchemrxiv.org

Another powerful approach is the use of chiral phosphoric acids (CPAs) as catalysts. CPA-catalyzed desymmetric acylation of prochiral diamines with achiral azlactones has been developed to synthesize C-O axially chiral diaryl ethers with high enantioselectivity. acs.org This method successfully overcomes challenges associated with sterically hindered nucleophilic addition. acs.org

Furthermore, synergistic bimetallic catalytic systems have been employed for the diastereo-divergent synthesis of chiral hindered ethers. nih.gov For example, a combination of a chiral calcium(II) phosphate (B84403) and a gold(I) catalyst can facilitate a cascade reaction to produce all four stereoisomers of a tetra-aryl substituted ether with high diastereo- and enantioselectivity. nih.gov This control is achieved by strategically selecting the enantiomer of the chiral ligand and the specific gold catalyst. nih.gov

MethodologyCatalyst TypeSubstrate ExampleKey FeatureReference
Atroposelective EsterificationChiral N-Heterocyclic Carbene (NHC)Prochiral dialdehydesDesymmetrization to form axially chiral diaryl ethers rsc.orgnih.gov
Desymmetric AcylationChiral Phosphoric Acid (CPA)Prochiral diamines and achiral azlactonesForms C-O axially chiral diaryl ethers acs.org
Cascade Hydration/1,4-AdditionSynergistic Calcium(II)/Gold(I)Propargylfuryl ethersDiastereo-divergent synthesis of hindered ethers nih.gov

Novel Catalytic Systems for Ether Synthesis

The classical Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a cornerstone of ether formation. wikipedia.org However, it often requires strong bases and can be limited by competing elimination reactions, especially with sterically hindered substrates. wikipedia.orgjk-sci.com To overcome these limitations, novel catalytic systems have been developed to improve efficiency, expand substrate scope, and promote greener reaction conditions.

One significant advancement is the catalytic Williamson ether synthesis (CWES), which allows the use of weaker, less hazardous alkylating agents like alcohols or esters at high temperatures (above 300 °C). acs.orgresearchgate.net In this homogeneous catalytic process, alkali metal carboxylates or phenolates act as catalysts, enabling the synthesis of alkyl aryl ethers with selectivities up to 99% and producing water as the only byproduct. acs.orgresearchgate.net

Phase-transfer catalysis (PTC) offers another improvement by facilitating the reaction between water-soluble nucleophiles (like alkoxides) and organic-soluble electrophiles (like alkyl halides). francis-press.com Catalysts such as quaternary ammonium (B1175870) salts transfer the alkoxide from the aqueous to the organic phase, accelerating the reaction under milder conditions. francis-press.com Cotton fabric-supported cationic acrylate (B77674) polymers have been developed as efficient and recyclable phase-transfer catalysts for this purpose. francis-press.com

For the synthesis of diethylene glycol ethers, specific catalytic systems have been explored. Heteropoly acids have shown high catalytic activity for the etherification of diethylene glycol with ethanol. researchgate.net In other systems, solid base catalysts, such as active carbon-supported KF/CaO, have been used effectively for the transesterification of methyl laurate with diethylene glycol monomethyl ether. nih.gov Additionally, methods for the continuous production of diethylene glycol vinyl ethers from acetylene (B1199291) and diethylene glycol have been developed using catalysts like potassium diethylene glycol in specialized reactors. chemicalbook.com

Catalytic SystemCatalyst ExampleTypical ReactionAdvantagesReference
Catalytic Williamson Ether Synthesis (CWES)Alkali metal benzoate (B1203000) and phenolatePhenol + Methanol → AnisoleUses weak alkylating agents; High selectivity; Water is the only byproduct acs.orgresearchgate.net
Phase-Transfer Catalysis (PTC)Quaternary ammonium salts; Polymer-supported catalystsWilliamson ether synthesisMilder conditions; Facilitates reaction between different phases; Recyclable catalysts francis-press.com
Heteropoly Acid Catalysis12-tungstophosphoric acidDiethylene glycol + Ethanol → Diethylene glycol ethyl etherHigher activity than conventional acid catalysts researchgate.net
Solid Base CatalysisActive carbon supported KF/CaOTransesterification for ether ester synthesisHigh yield under mild conditions; Reusable catalyst nih.gov
Full Liquid-Phase Cyclic ReactionPotassium diethylene glycolDiethylene glycol + Acetylene → Diethylene glycol vinyl ethersAllows for continuous production chemicalbook.com

Mechanistic Investigations of Chemical Transformations and Reactivity Profiles

Elucidation of Oxidation Pathways for the Terminal Hydroxyl Group

The terminal primary hydroxyl group of the molecule is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of ether functionalities necessitates the use of mild and selective reagents to prevent unwanted cleavage of the C-O bonds.

Common oxidation pathways include:

Two-Electron Oxidation to Aldehyde: Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) can selectively oxidize the primary alcohol to the corresponding aldehyde, 2-[2-[(4-methylphenyl)methoxy]ethoxy]acetaldehyde. These reactions proceed under mild conditions, preserving the integrity of the ether backbone.

Four-Electron Oxidation to Carboxylic Acid: Stronger oxidizing agents, or conditions that facilitate over-oxidation, lead to the formation of the carboxylic acid, 2-[2-[(4-methylphenyl)methoxy]ethoxy]acetic acid. Reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in aqueous acetone/sulfuric acid) can effect this transformation. However, the harsh acidic or basic conditions of some of these methods may risk cleaving the acid-sensitive benzylic ether. A two-step procedure, involving initial oxidation to the aldehyde followed by a subsequent selective oxidation using reagents like sodium chlorite (B76162) (NaClO2), is often preferred for higher yields and cleaner reactions. Modern methods using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl) also provide an efficient route to the carboxylic acid under milder conditions.

Table 1: Oxidation Products of the Terminal Hydroxyl Group
Oxidizing Agent/SystemPrimary ProductTypical Conditions
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂
Dess-Martin Periodinane (DMP)AldehydeAnhydrous CH₂Cl₂
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic, aqueous
TEMPO/NaOClCarboxylic AcidCH₂Cl₂/H₂O, pH ~9

Mechanisms of Ether Cleavage Reactions

The molecule contains two types of ether linkages: an aliphatic diethylene glycol ether and a benzylic ether. The benzylic ether is significantly more reactive and susceptible to cleavage due to the ability of the benzene (B151609) ring to stabilize an adjacent positive charge. libretexts.orglibretexts.org Ether cleavage reactions are typically catalyzed by strong acids or proceed via reductive pathways. wikipedia.orgmasterorganicchemistry.com

In the presence of strong acids such as HBr or HI, ethers can be cleaved via nucleophilic substitution. libretexts.org The mechanism, either SN1 or SN2, is dictated by the structure of the ether. masterorganicchemistry.com

Benzylic Ether Cleavage (SN1 Mechanism): The p-methylbenzyl ether linkage is prone to cleavage via an SN1 pathway. The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group. libretexts.orglibretexts.org Subsequent cleavage of the carbon-oxygen bond is the rate-determining step and results in the formation of a resonance-stabilized p-methylbenzyl carbocation and a diethylene glycol derivative. The electron-donating nature of the p-methyl group further stabilizes this carbocation, accelerating the reaction rate compared to an unsubstituted benzyl (B1604629) ether. nih.gov The highly stable carbocation is then rapidly attacked by a nucleophile (e.g., a halide ion) to form p-methylbenzyl halide.

Aliphatic Ether Cleavage (SN2 Mechanism): The aliphatic ether bonds within the diethylene glycol unit are considerably more stable and require more forcing conditions to cleave. masterorganicchemistry.com This cleavage proceeds through an SN2 mechanism, where a nucleophile directly attacks one of the less sterically hindered carbon atoms adjacent to the protonated ether oxygen, displacing the other part of the molecule as the leaving group. libretexts.org

The kinetics of the SN1 cleavage of the benzylic ether are significantly faster than the SN2 cleavage of the aliphatic ethers, allowing for selective deprotection of the benzyl group under controlled conditions.

Table 2: Kinetic Parameters for Acid-Catalyzed Ether Cleavage
Ether LinkageProposed MechanismRelative Rate Constant (krel)Key Intermediate
p-MethylbenzylSN1HighStabilized Secondary Carbocation
Aliphatic (Ethylene Glycol)SN2LowPentacoordinate Transition State

Reductive methods provide a mild and efficient alternative for cleaving the benzylic ether while leaving the aliphatic ether linkages intact. The most common method is catalytic hydrogenolysis. organic-chemistry.org When the compound is stirred under an atmosphere of hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C), the benzylic C-O bond is selectively cleaved. This reaction, often referred to as debenzylation, yields toluene (B28343) and the free diethylene glycol derivative, 2-(2-hydroxyethoxy)ethanol. This method is highly valued for its clean conversion and mild conditions, which are compatible with a wide range of other functional groups.

Nucleophilic Substitution Reactions at the Hydroxyl and Ether Centers

Nucleophilic substitution can occur at both the terminal alcohol and, under specific conditions, at the carbon centers of the ether groups.

Reactions at the Hydroxyl Center: The primary alcohol can be readily converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. This activated intermediate can then be displaced by a wide variety of nucleophiles (e.g., N₃⁻, CN⁻, Br⁻) in a classic SN2 reaction to introduce new functional groups at the terminus of the polyether chain.

Reactions at Ether Centers: As discussed under acid-catalyzed cleavage (3.2.1), the ether groups themselves can undergo nucleophilic substitution. wikipedia.org Following protonation, the carbons adjacent to the ether oxygen become electrophilic. For the benzylic ether, the reaction proceeds via an SN1 mechanism where the nucleophile attacks the carbocation intermediate. libretexts.orgnih.gov For the aliphatic ethers, the reaction is an SN2 displacement at one of the primary carbons. libretexts.org

Radical-Mediated Transformations of the Polyether Backbone

The polyether backbone, while generally stable, can undergo transformations mediated by radical species, particularly under conditions of oxidative stress or high energy input (e.g., UV radiation). The reaction typically initiates with the abstraction of a hydrogen atom from a carbon atom alpha to an ether oxygen. This position is particularly susceptible to radical attack due to the stabilizing effect of the adjacent oxygen atom on the resulting carbon-centered radical.

Once formed, this radical can undergo several transformations:

Autoxidation: In the presence of molecular oxygen (O₂), the carbon-centered radical can react to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule, propagating a chain reaction and leading to the formation of a hydroperoxide. These hydroperoxides are unstable and can decompose, leading to cleavage of the polyether chain and the formation of various oxygenated products such as aldehydes and esters. nih.gov

Fragmentation: The carbon-centered radical can also undergo unimolecular fragmentation through a β-scission mechanism. This involves the cleavage of a C-C or C-O bond that is beta to the radical center, resulting in the formation of a smaller molecule (like an aldehyde) and a new radical, leading to the degradation of the polyether backbone.

Electronic and Steric Effects on Reaction Rates and Selectivity

Both electronic and steric factors play a crucial role in determining the reactivity and selectivity of the various transformations of Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]-.

Electronic Effects: The most significant electronic effect stems from the p-methyl substituent on the benzyl group. As an electron-donating group, it stabilizes the benzylic carbocation formed during SN1 ether cleavage through both inductive and hyperconjugation effects. nih.gov This stabilization lowers the activation energy for the cleavage, making the p-methylbenzyl ether more labile under acidic conditions than an unsubstituted benzyl ether or an electron-withdrawn benzyl ether (e.g., p-nitrobenzyl). In nucleophilic addition reactions to carbonyl groups that could be formed from oxidation, electron-donating groups generally decrease reactivity by reducing the electrophilicity of the carbonyl carbon. ncert.nic.in

Steric Effects: Steric hindrance influences the accessibility of reaction centers to nucleophiles or reagents. mdpi.com The terminal primary hydroxyl group is relatively unhindered, facilitating SN2 reactions after conversion to a good leaving group. In the case of SN2-mediated cleavage of the aliphatic ether backbone, a nucleophile will preferentially attack the sterically less encumbered carbon atoms. libretexts.org The bulky p-methylbenzyl group can also influence the molecule's preferred conformations, which may indirectly affect the accessibility of adjacent reactive sites.

Table 3: Influence of Substituents on Benzylic Ether Cleavage Rate
Substituent on Benzyl GroupElectronic EffectCarbocation StabilityRelative Rate of SN1 Cleavage
-OCH₃ (p-methoxy)Strongly DonatingVery HighFastest
-CH₃ (p-methyl)DonatingHighFast
-H (unsubstituted)NeutralModerateBaseline
-NO₂ (p-nitro)Strongly WithdrawingVery LowVery Slow (may switch to SN2)

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a pivotal technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these signals are influenced by the electron density around the protons, which is affected by the presence of electronegative oxygen atoms and the aromatic ring.

Expected ¹H NMR Signals:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Ar-CH~2.3Singlet (s)3H
Ar-H ~7.1 - 7.3Two Doublets (d)4H
-O-CH ₂-Ar~4.5Singlet (s)2H
-O-CH ₂-CH ₂-O-~3.6 - 3.8Multiplets (m)4H
-O-CH ₂-CH ₂-OH~3.5 - 3.7Multiplets (m)4H
-OH VariableSinglet (s, broad)1H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The presence of oxygen atoms and the aromatic ring will cause significant downfield shifts for the adjacent carbon atoms.

Expected ¹³C NMR Signals:

Carbon Assignment Expected Chemical Shift (ppm)
Ar-C H₃~21
C H₂-OH~61
O-C H₂-~70-73
Ar-C H₂-O-~73
Aromatic C -H~128-130
Aromatic C -CH₃~137
Aromatic C -O~138

2D NMR Correlational Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studies

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene (B1212753) protons in the ethoxy chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the p-methylphenylmethoxy group and the diethylene glycol chain, as well as the position of the terminal ethanol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to study the preferred conformation of the flexible ethoxy chains and the orientation of the benzylic methylene group relative to the aromatic ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Assignment of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- are expected to exhibit characteristic bands corresponding to its constituent functional groups.

Expected Vibrational Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H (alcohol)Stretching3200-3600 (broad)StrongWeak
C-H (aromatic)Stretching3000-3100MediumStrong
C-H (aliphatic)Stretching2850-3000StrongStrong
C=C (aromatic)Stretching1600-1620, 1500-1520MediumStrong
C-O (ether & alcohol)Stretching1050-1150StrongMedium
C-H (aromatic)Out-of-plane bending800-840 (p-disubstituted)StrongWeak

Analysis of Hydrogen Bonding and Intermolecular Interactions

The broad O-H stretching band in the FT-IR spectrum would be indicative of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The position and shape of this band can be influenced by concentration and temperature, providing insights into the nature and extent of these interactions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₈O₄).

The fragmentation pattern in the mass spectrum would be expected to arise from the cleavage of the ether linkages and the benzylic bond.

Expected Key Fragment Ions:

m/z Proposed Fragment Structure
194[M]⁺• (Molecular ion)
121[CH₃-C₆H₄-CH₂O]⁺ (p-methylbenzyl oxonium ion)
105[CH₃-C₆H₄-CH₂]⁺ (p-methylbenzyl cation)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl (B1604629) cation)
89[HO-CH₂-CH₂-O-CH₂]⁺
45[HO-CH₂-CH₂]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and for observing molecular ions with minimal fragmentation. For Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, ESI-MS analysis would be expected to yield the mass-to-charge ratio (m/z) of its molecular ion. Typically, in positive ion mode, this would be observed as adducts with protons [M+H]⁺, sodium ions [M+Na]⁺, or potassium ions [M+K]⁺.

Expected ESI-MS Data:

Molecular Formula: C₁₃H₂₀O₄

Molecular Weight: 240.29 g/mol

Expected [M+H]⁺: m/z 241.14

Expected [M+Na]⁺: m/z 263.12

Expected [M+K]⁺: m/z 279.10

A data table summarizing these expected values is provided below. It is important to reiterate that these are theoretical values, and experimental data for this specific compound is not currently available.

IonExpected m/z
[M+H]⁺241.14
[M+Na]⁺263.12
[M+K]⁺279.10

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be the subsequent step for confirming the molecular structure of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-. This technique involves the selection of a precursor ion (for instance, the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a unique fragmentation pattern. This pattern serves as a fingerprint for the molecule, allowing for detailed structural elucidation.

While no specific MS/MS data exists for this compound, a theoretical fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve the cleavage of ether linkages and the loss of the ethoxyethanol side chain. The fragmentation of the (4-methylphenyl)methoxy moiety would also produce characteristic ions. Without experimental data, a detailed analysis and data table of fragment ions cannot be accurately presented.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The presence of the aromatic ring in Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- suggests that it would exhibit absorption bands in the UV region. Specifically, the benzene (B151609) ring would be expected to show π → π* transitions. The substitution on the benzene ring and the presence of ether oxygen atoms may influence the position and intensity of these absorption maxima (λmax). However, without experimental data, the specific λmax values and molar absorptivity coefficients cannot be reported.

Other Advanced Spectroscopic Techniques for Molecular Insight

Other advanced spectroscopic techniques could provide further insights into the molecular structure and dynamics of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be indispensable for the complete structural assignment of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the C-O-C stretches of the ether linkages, the O-H stretch of the alcohol, and the characteristic vibrations of the aromatic ring.

Despite the utility of these techniques, specific spectral data for Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- are not found in the current scientific literature.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. Different functionals, such as B3LYP, are commonly paired with basis sets of varying sizes (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The results of these calculations would provide fundamental insights into the molecule's shape and electronic nature.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

For Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, high-accuracy ab initio calculations could be used to obtain precise values for its energy, electron affinity, and ionization potential. These methods are particularly valuable for benchmarking results from less computationally demanding methods like DFT and for studying systems where electron correlation effects are prominent.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and intermolecular and intramolecular interactions. It provides a localized, chemist's perspective on bonding within a molecule.

An NBO analysis of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- would reveal key information about the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. This analysis would help in understanding the stability of the molecule arising from hyperconjugative and resonance effects, for instance, the interaction between lone pairs on the oxygen atoms and adjacent antibonding orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

For Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) would be a critical parameter for assessing its chemical reactivity and kinetic stability. A smaller energy gap would suggest a higher propensity for the molecule to undergo chemical reactions. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values.

An MEP map of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- would highlight the electron-rich and electron-poor regions. Typically, red colors indicate negative potential, associated with lone pairs on electronegative atoms like oxygen, which are susceptible to electrophilic attack. Blue colors represent positive potential, usually around hydrogen atoms, indicating sites prone to nucleophilic attack. This visual representation is invaluable for predicting intermolecular interactions and the molecule's reactive behavior.

Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

For Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Similarly, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be computed. These simulated spectra would serve as a powerful tool for the structural elucidation and characterization of the molecule, aiding in the assignment of experimental signals.

Applications As Building Blocks and Intermediates in Chemical Synthesis

Intermediate in the Production of Specialty Chemicals and Solvents (excluding basic solvent properties)

Therefore, no data tables or detailed research findings on its application as an intermediate can be provided at this time.

Structure Reactivity and Structure Selectivity Relationships

Influence of Polyether Chain Length and Branching on Chemical Behavior

The diethylene glycol moiety in "Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-" significantly influences its physical and chemical properties. The length and branching of the polyether chain can alter solubility, viscosity, and reaction kinetics.

Chain Length: In analogous poly(ethylene glycol) (PEG) derivatives, increasing the number of ethylene (B1197577) glycol repeat units generally leads to higher water solubility and viscosity. Conversely, shorter chain lengths can result in more hydrophobic character. For instance, in a series of water-soluble, fluorescent, conjugated polymers with ethylene glycol side chains, an increase in the ethylene glycol units resulted in changes in polymer-solvent interactions and physical properties, shifting the material from semi-crystalline to completely amorphous. researchgate.net This suggests that extending the polyether chain of the title compound would likely enhance its hydrophilic nature and influence its aggregation behavior in solution.

Branching: The introduction of branching in the polyether chain can have a profound impact on the molecule's properties. Branched polymers typically exhibit lower viscosity and different solubility profiles compared to their linear counterparts of similar molecular weight. rsc.org In the context of "Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-", introducing branching in the ethoxy-ethanol chain would likely lead to a more compact structure, potentially hindering intermolecular interactions and altering its reactivity due to steric effects. A comparative study of linear and branched polymers has shown that branching can affect redox and optoelectronic properties in conjugated polymers. rsc.org While not a conjugated polymer, this principle of steric and conformational influence due to branching would apply to the reactivity of the terminal hydroxyl group and the accessibility of the ether linkages.

Interactive Data Table: Effect of Polyether Chain Characteristics on Properties of Analogous Compounds

PropertyEffect of Increasing Linear Chain LengthEffect of Introducing Branching
Solubility in Polar Solvents IncreasesGenerally Increases
Viscosity IncreasesDecreases
Crystallinity DecreasesSignificantly Decreases
Steric Hindrance at Reactive Sites Can Increase or Decrease Depending on ConformationGenerally Increases

Effects of Substituents on the Phenyl Ring (e.g., methyl group position and electronic effects)

The 4-methylphenyl (p-tolyl) group in the molecule plays a crucial role in determining its electronic properties and, consequently, its reactivity. The position of the methyl group (ortho, meta, or para) and the presence of other substituents would significantly alter the electron density of the aromatic ring and the adjacent benzylic ether oxygen.

Electronic Effects: The methyl group is an electron-donating group through induction and hyperconjugation. In the para position, as in the title compound, it increases the electron density on the phenyl ring, particularly at the ortho and para positions relative to itself. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions and affect the stability of any intermediates formed during reactions involving the benzylic ether linkage. While specific kinetic data for the title compound is not readily available, Hammett plots for the reactions of substituted phenoxides show a clear correlation between the electronic nature of the substituent and the reaction rate. chegg.comscribd.comwikipedia.org For example, electron-donating groups generally accelerate reactions where a positive charge develops in the transition state.

Steric Effects: The position of the methyl group also has steric implications. An ortho-methyl group would introduce significant steric hindrance around the benzylic ether linkage, potentially slowing down reactions at this site compared to the meta or para isomers. This steric hindrance can also influence the preferred conformation of the molecule, which in turn affects the accessibility of the terminal hydroxyl group. Studies on other aromatic compounds have demonstrated that steric hindrance from neighboring groups can play a significant role in reaction rates and mechanisms.

Interactive Data Table: Predicted Relative Reactivity of Isomers

IsomerElectronic Effect of Methyl GroupExpected Steric Hindrance at Benzylic EtherPredicted Relative Reactivity at Benzylic Ether
para- (4-methyl) Electron-donatingLowHigh
meta- (3-methyl) Electron-donating (weaker)LowModerate
ortho- (2-methyl) Electron-donatingHighLow

Impact of Terminal Functionalization on Reactivity and Transformation Pathways

Typical Reactions: The hydroxyl group can undergo esterification, etherification, oxidation, and conversion to halides. For instance, derivatization with 1-naphthyl isocyanate has been used for the HPLC determination of the analogous 2-ethoxyethanol. nih.gov Such derivatization reactions can be used to introduce a wide range of functional groups, thereby tuning the molecule's polarity, reactivity, and potential for further conjugation.

Influence on Transformation Pathways: The nature of the functional group introduced at the terminal position dictates the subsequent reaction pathways. For example, converting the hydroxyl group to a good leaving group, such as a tosylate, would facilitate nucleophilic substitution reactions. Alternatively, oxidation of the alcohol to an aldehyde or carboxylic acid would open up pathways for condensation reactions. The synthesis of related polyether amines often involves the conversion of the terminal alcohol to an azide, followed by reduction.

Design Principles for Modulating Chemical Properties through Structural Variation

The structure of "Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-" offers several handles for systematically tuning its chemical properties.

Polyether Chain Modification: As discussed in section 7.1, varying the length and branching of the polyether chain is a primary strategy. This allows for fine-tuning of hydrophilicity, hydrodynamic volume, and steric accessibility of the terminal group. The synthesis of comb-like polymers with poly(ethylene glycol) side chains of varying lengths has demonstrated that this approach can be used to control thermal properties. researchgate.net

Phenyl Ring Substitution: The electronic and steric properties can be modulated by introducing different substituents on the phenyl ring. The Hammett equation provides a quantitative framework for predicting how these substituents will affect reaction rates and equilibria. libretexts.org For example, introducing electron-withdrawing groups would decrease the electron density on the phenyl ring and could increase the acidity of the terminal hydroxyl group through inductive effects.

Terminal Group Modification: The versatility of the terminal hydroxyl group allows for the introduction of a wide array of functionalities. This is a key principle in the design of functional polymers and bioconjugates where specific end-groups are required for attachment to other molecules or surfaces.

Comparative Studies with Analogues of Varying Structural Complexity

While direct comparative studies for "Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-" are limited in the public literature, the principles of its reactivity can be inferred from studies on related, less complex analogues.

Comparison with Simpler Glycol Ethers: The reactivity of the terminal hydroxyl group can be compared to simpler glycol ethers like 2-(2-methoxyethoxy)ethanol (B87266) wikipedia.org and 2-(2-ethoxyethoxy)ethanol. These simpler molecules lack the steric and electronic influence of the substituted phenyl group, providing a baseline for understanding the impact of this moiety.

Comparison of Linear vs. Branched Analogues: Studies comparing linear and branched polymers provide insight into the effects of chain architecture. For instance, a comparative study of hyperbranched and linear polyethers showed that while both followed the Fox equation for glass transition temperature variation with composition, the linear copolymers had significantly higher Tg values. acs.org This highlights the impact of molecular topology on physical properties.

Influence of the Aryl Group: The presence of the 4-methylphenyl group distinguishes the title compound from simple alkyl poly(ethylene glycol) ethers. The aromatic ring introduces a degree of rigidity and provides a site for π-π stacking interactions, which can influence the molecule's aggregation behavior. The electronic effects of the aryl group, as discussed in section 7.2, will also differentiate its reactivity from that of its aliphatic counterparts.

Environmental Research and Advanced Analytical Detection Excluding Human/animal Toxicity

Abiotic and Biotic Degradation Pathways in Environmental Compartments

The environmental persistence of a chemical is determined by its susceptibility to abiotic (non-living) and biotic (living) degradation processes.

Abiotic Degradation: This primarily involves hydrolysis and photolysis. Glycol ether linkages, like those in the target compound, are generally stable to hydrolysis under neutral pH conditions found in most environmental waters. However, photodegradation, induced by sunlight, could be a more significant pathway, particularly in surface waters and the atmosphere. The presence of a methylphenyl (p-tolyl) group might influence the absorption of UV radiation, potentially leading to the cleavage of ether bonds.

Metabolite and Transformation Product Identification in Environmental Systems

Degradation processes result in the formation of new chemical entities known as metabolites (from biotic processes) or transformation products (from abiotic processes). These products can sometimes be more persistent or toxic than the parent compound.

For analogous nonylphenol ethoxylates, aerobic degradation studies have identified metabolites such as nonylphenol diethoxylate and nonylphenol ethoxylate. It is plausible that the degradation of Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]- could proceed through a similar pathway, leading to the formation of intermediates like 2-[(4-methylphenyl)methoxy]ethanol and 4-methylphenol (p-cresol) through the stepwise cleavage of the ethoxy groups. The identification of these potential products is critical for a complete environmental risk assessment.

Development of Highly Sensitive and Selective Analytical Methods for Environmental Monitoring

To monitor the presence and concentration of the parent compound and its potential degradation products in environmental matrices like water, soil, and sediment, highly sensitive and selective analytical methods are required.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The suitability of GC-MS for Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- would depend on its volatility and thermal stability. Given its structure, it may be amenable to direct GC-MS analysis. For less volatile or thermally sensitive transformation products, derivatization—a process of chemically modifying the compound to increase its volatility—might be necessary before analysis.

Table 1: Potential GC-MS Parameters for Analysis of Related Compounds

Parameter Setting
Column Type Capillary, e.g., 5% Phenyl Polysiloxane
Injection Mode Splitless
Carrier Gas Helium
Temperature Program Ramped, e.g., 50°C to 300°C
Detector Mass Spectrometer (MS)

| Ionization Mode | Electron Ionization (EI) |

This table represents typical starting conditions for the analysis of semi-volatile organic compounds and would require optimization for the specific target analyte.

LC-MS is the method of choice for non-volatile, polar, and thermally labile compounds. This technique is widely used for the analysis of alcohol ethoxylates and their metabolites in environmental samples. An LC-MS method would likely involve separating the target compound and its degradation products on a reverse-phase column (e.g., C18) followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and sensitivity, allowing for detection at very low concentrations.

Table 2: Potential LC-MS/MS Parameters for Analysis of Related Compounds

Parameter Setting
Column Type Reverse-Phase (e.g., C18)
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines a general approach for LC-MS/MS analysis of ethoxylated compounds; specific parameters would need to be developed and validated.

Before instrumental analysis, the target compound must be isolated and concentrated from the complex environmental matrix (e.g., water, soil). This sample preparation step is crucial for achieving low detection limits and removing interfering substances.

For Water Samples: Solid-Phase Extraction (SPE) is a common and effective technique. A water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and cleaning it up for analysis.

For Soil and Sediment Samples: Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are typically used. These methods use organic solvents to extract the analytes from the solid matrix before further cleanup and analysis.

Photodegradation Studies and Mechanisms

Photodegradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. The rate of photodegradation depends on the chemical's structure and the presence of other substances in the environment that can act as photosensitizers.

While no specific photodegradation studies for Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- were found, studies on structurally similar compounds like 2-(4-methylphenoxy)ethanol (B85395) have been conducted. Research on this related compound has shown that photocatalytic degradation can occur, leading to the formation of intermediates such as p-cresol. It is conceivable that Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- could undergo similar transformations, likely initiated by the cleavage of the ether linkages upon absorption of light energy. The aromatic ring itself may also be susceptible to photo-oxidation.

Future Research Directions and Methodological Advances

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of computational tools has begun to revolutionize reaction design and optimization. thepharmajournal.com Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery of innovative synthetic routes for complex molecules like Ethanol (B145695), 2-[2-[(4-methylphenyl)methoxy]ethoxy]-. ML algorithms can be trained on vast datasets of known reactions to predict the outcomes of novel transformations, identify optimal reaction conditions, and even propose entirely new synthetic pathways through retrosynthesis software.

Table 1: Applications of AI/ML in Chemical Synthesis

Application Area Description Potential Impact on Target Compound
Retrosynthesis Planning AI algorithms analyze a target molecule and propose viable synthetic pathways by working backward from the product. Identification of more efficient or novel routes to Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-.
Reaction Optimization ML models predict reaction yields and selectivity based on parameters like temperature, solvent, and catalyst. Faster optimization of synthesis conditions, maximizing yield and minimizing byproducts.
Catalyst Discovery AI can screen virtual libraries of potential catalysts to identify candidates with high activity and selectivity. Discovery of novel catalysts for etherification reactions, potentially leading to milder reaction conditions.

| Automated Synthesis | Robotic platforms controlled by AI execute and analyze experiments, enabling rapid, iterative process improvement. wikipedia.org | High-throughput screening of reaction conditions to quickly establish a robust synthetic protocol. |

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on sustainability and adherence to the principles of green chemistry. thepharmajournal.commsu.edu Future research into the synthesis of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- will undoubtedly focus on developing more environmentally benign processes. The traditional Williamson ether synthesis, while effective, often involves stoichiometric reagents and organic solvents. wikipedia.org

Green chemistry principles offer a framework for improving this process. acs.org Key areas of exploration include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org Catalytic approaches are superior to stoichiometric ones in this regard.

Use of Renewable Feedstocks : Investigating starting materials derived from renewable biological sources rather than depleting fossil fuels. msu.edu

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like cyclopentyl methyl ether (CPME) or even water, or developing solvent-free reaction conditions. msu.edualfa-chemistry.compnas.org

Energy Efficiency : Employing energy-efficient methods such as microwave-assisted synthesis, which can lead to dramatic reductions in reaction times and increased product purity. eurekaselect.com

A shift towards heterogeneous catalysis, where the catalyst is in a different phase from the reactants, could also simplify product purification and catalyst recycling, further enhancing the sustainability of the synthesis. alfa-chemistry.com

Development of Bio-Inspired Synthetic Strategies

Nature provides a vast blueprint for conducting complex chemical transformations with high efficiency and selectivity. Ether bonds are found in a wide array of natural products, and their biosynthesis is accomplished through a variety of enzymatic pathways. rsc.orgresearchgate.net Future research could draw inspiration from these natural processes to develop novel synthetic strategies for Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-.

The development of bio-inspired or biocatalytic methods represents a significant frontier. This could involve:

Enzymatic Synthesis : Utilizing isolated enzymes, such as those involved in polyether or lignin (B12514952) biosynthesis, that can form ether linkages with high specificity under mild, aqueous conditions. rsc.orgresearchgate.net This approach avoids the need for protecting groups, a key principle of green chemistry. acs.org

Biomimetic Catalysis : Designing small-molecule catalysts that mimic the active sites of enzymes to perform specific transformations. For instance, developing a catalyst that facilitates a biomimetic cascade cyclization could be a novel approach for constructing polyether structures. pnas.org

These bio-inspired strategies offer the potential for highly selective reactions that proceed under environmentally friendly conditions, representing a significant advancement over traditional synthetic methods. researchgate.net

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. thepharmajournal.com Advanced in situ spectroscopic techniques, which allow for real-time monitoring of a reaction as it occurs, are invaluable tools for gaining this insight. spectroscopyonline.comwiley.com For the synthesis of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, implementing these techniques could provide detailed information on reaction progress, the formation of intermediates, and the precise reaction endpoint. acs.org

Table 2: Comparison of In Situ Spectroscopic Techniques

Technique Information Provided Advantages for Ether Synthesis Monitoring
FTIR Spectroscopy Monitors changes in functional groups (e.g., disappearance of -OH, appearance of C-O-C). youtube.com Excellent for tracking the conversion of alcohol starting materials and the formation of the ether product.
Raman Spectroscopy Provides information on molecular vibrations; complementary to FTIR. Often less sensitive to water. acs.org Useful for monitoring reactions in aqueous media and for quantifying reactant and product concentrations in real-time. acs.org

| NMR Spectroscopy | Gives detailed structural information about species in the reaction mixture. | Can identify and characterize transient intermediates that may not be detectable by other methods. |

New Frontiers in Computational Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for predicting and understanding the outcomes of organic reactions. rsc.org For reactions like the Williamson ether synthesis, which can have competing pathways (e.g., O-alkylation vs. C-alkylation), computational models can provide critical insights that guide experimental design. rsc.orgresearchgate.net

Future research will leverage increasingly powerful computational methods to predict the reactivity and selectivity in the synthesis of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of different reaction pathways. nih.gov This allows researchers to:

Elucidate complex reaction mechanisms. rsc.org

Understand the influence of solvents on reaction selectivity. researchgate.net

Predict the most likely products under various conditions.

Design new catalysts or substrates with desired reactivity.

By combining computational predictions with experimental results, a more complete and robust understanding of the chemical system can be achieved, leading to the development of highly optimized and selective synthetic methods. aiche.orgrsc.org

Scale-Up Considerations for Industrial Application (excluding specific production processes)

Transitioning a chemical synthesis from a laboratory scale to industrial production is not a simple matter of increasing the size of the reaction vessel. catsci.comrsc.org Several fundamental factors must be considered to ensure the process remains safe, efficient, and reproducible. catsci.com For the potential industrial application of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, key scale-up considerations would include:

Thermodynamics and Heat Transfer : Chemical reactions often release heat (exothermic). As the reactor volume increases, the surface-area-to-volume ratio decreases significantly, making it more difficult to remove heat efficiently. catsci.comrsc.org Proper thermal management is critical to prevent "runaway reactions." catsci.com

Mixing and Mass Transfer : Ensuring that reactants are mixed uniformly is more challenging in large reactors. Poor mixing can lead to localized "hot spots," reduced yields, and an increase in impurities. visimix.com

Process Safety : A thorough evaluation of the chemical and physical safety of the process is required. This includes understanding the stability of reactants and intermediates at larger scales and planning for contingencies. catsci.com

Atom Economy and Reagent Choice : On an industrial scale, the cost and efficiency of reagents are paramount. Preference is given to lower molecular weight reagents and processes with high atom economy to minimize waste and cost. catsci.com

Careful study of these principles through pilot-scale experiments and process modeling is essential for the successful and safe scale-up of any fine chemical synthesis. visimix.comresearchgate.net

Q & A

Q. What are the established synthetic routes for Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-, and how can intermediates be characterized?

The compound is typically synthesized via Williamson ether synthesis , leveraging nucleophilic substitution between a hydroxyl-containing precursor (e.g., ethylene glycol derivatives) and a 4-methylbenzyl halide. For example:

  • Step 1 : Reaction of 4-methylbenzyl chloride with ethylene glycol under basic conditions (e.g., NaH) forms the intermediate 2-[(4-methylphenyl)methoxy]ethanol.
  • Step 2 : Further etherification with chloroethanol yields the final product .
    Purification often involves column chromatography or recrystallization. Characterization employs NMR (¹H/¹³C for ether linkages), IR (C-O-C stretch at ~1100 cm⁻¹), and mass spectrometry (molecular ion confirmation) .

Q. How does the solubility profile of this compound compare to structurally related polyether alcohols?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its polyether backbone and aromatic group. Compared to simpler analogs like 2-(2-methoxyethoxy)ethanol, the 4-methylphenyl group reduces water solubility but enhances compatibility with hydrophobic matrices (e.g., lipid bilayers) . Quantitative solubility can be determined via the shake-flask method , with logP values estimated using HPLC retention times .

Q. What analytical techniques are most effective for detecting impurities in synthesized batches?

  • HPLC-MS : Identifies by-products like unreacted 4-methylbenzyl halides or over-etherified derivatives.
  • GC-FID : Detects residual solvents (e.g., ethanol, THF) with detection limits <0.1% .
  • Elemental Analysis : Validates stoichiometry (C, H, O percentages) to confirm purity .

Q. What are the common reaction pathways for this compound under acidic or basic conditions?

  • Acidic Hydrolysis : Cleavage of ether bonds, yielding 4-methylbenzyl alcohol and ethylene glycol derivatives.
  • Basic Conditions : Stable under mild bases (pH <10), but strong bases (e.g., NaOH) may induce β-elimination, forming vinyl ethers .
    Kinetic studies using UV-Vis or NMR monitoring are recommended to assess degradation rates .

Q. How can the compound’s reactivity in SN2 substitutions be optimized for derivatization?

The terminal hydroxyl group undergoes SN2 reactions with alkyl halides or tosylates. Key factors :

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyze with KI (Finkelstein conditions) for bromide substitutions.
  • Monitor reaction progress via TLC (Rf shift) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing di- or tri-ether by-products?

  • Temperature Control : Lower temperatures (0–5°C) reduce over-etherification.
  • Slow Addition of Reagents : Prevents local excess of electrophilic agents (e.g., 4-methylbenzyl chloride).
  • Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
    Contradictions in yield reports (e.g., 70–90% in literature) may stem from varying stoichiometric ratios or purification methods .

Q. What thermal stability data exist for this compound, and how does it inform storage conditions?

TGA/DSC analyses indicate decomposition onset at ~180°C, with primary mass loss attributed to cleavage of the benzyl ether linkage. For long-term storage:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Store at –20°C in amber vials to mitigate photodegradation .

Q. What computational models predict the compound’s electronic structure and interaction with biological targets?

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • High electron density at the ether oxygen, favoring hydrogen bonding with proteins.
  • The 4-methylphenyl group contributes to hydrophobic interactions, as seen in docking studies with cytochrome P450 enzymes .
    Contradictions in binding affinity data may arise from solvent effects or protonation state variability .

Q. How do degradation pathways under UV exposure impact its applicability in photolabile drug delivery systems?

  • UV-Vis Studies : Show λmax at 270 nm (aryl group absorption). Prolonged UV exposure generates radicals, leading to ether bond scission.
  • Mitigation Strategies : Add antioxidants (e.g., BHT) or use UV-blocking excipients .

Q. How can researchers resolve contradictions in reported reaction kinetics for hydrolysis?

Discrepancies in hydrolysis rates (e.g., pH 7 vs. pH 9) may stem from:

  • Ionic Strength Effects : High salt concentrations alter transition-state stability.
  • Buffer Interactions : Phosphate buffers catalyze hydrolysis faster than Tris.
    Recommendations : Standardize buffer systems and use isotopically labeled water (D₂O/H₂¹⁸O) to trace mechanistic pathways .

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Feasible Synthetic Routes

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Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
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Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.